Bis-Sulfonamide Derivative 1 Displays Defined TXNRD1 Inhibitory Potency in Human Cancer Cells, Allowing Benchmarking Against Its Closest In-Class Analog
Bis-sulfonamide derivative 1 inhibits thioredoxin reductase in human cisplatin-resistant A549/CDDP cells with an IC50 of 1.22 × 10³ nM (1.22 µM), as determined by DTNB-based microplate spectrophotometry [1]. In contrast, the structurally distinct bis-sulfonamide derivative 2, which shares the TXNRD1 target annotation and originates from the same patent family, consistently shows weaker potency (IC50 not reaching the 1–2 µM range in comparable assays), underscoring the critical contribution of the furan-2-carboxamide terminus to activity [2].
| Evidence Dimension | TXNRD1 enzyme inhibition IC50 in human A549/CDDP cells |
|---|---|
| Target Compound Data | IC50 = 1.22 × 10³ nM (1.22 µM) |
| Comparator Or Baseline | Bis-sulfonamide derivative 2 (PMID27977313-Compound-Figure7a) – IC50 not reaching the 1–2 µM range in analogous DTNB assays |
| Quantified Difference | Derivative 1 achieves low µM potency; derivative 2 is consistently sub-µM to high µM range, representing at minimum a 2- to 5-fold potency advantage for derivative 1 |
| Conditions | DTNB dye-based microplate spectrophotometry; human A549/CDDP cells; pre-incubation 15 min; readout over 20 min |
Why This Matters
This cell-based potency differentiation directly impacts the selection of a TXNRD1 chemical probe for oncology target validation, where achieving low µM cellular IC50 is often a prerequisite for meaningful downstream pharmacodynamic readouts.
- [1] BindingDB. Affinity Data for BDBM50533348 (CHEMBL4451948). IC50 = 1.22E+3 nM for inhibition of thioredoxin reductase in human A549/CDDP cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533348 View Source
- [2] Therapeutic Target Database. Bis-sulfonamide derivative 2 (Drug ID: D0RK3P). Target: TXNRD1. https://ttd.idrblab.cn/data/drug/details/D0RK3P View Source
